4-Nitrobenzenediazonium tetrafluoroborate
CAS No.: 456-27-9
Cat. No.: VC20761656
Molecular Formula: C6H4BF4N3O2
Molecular Weight: 236.92 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 456-27-9 |
|---|---|
| Molecular Formula | C6H4BF4N3O2 |
| Molecular Weight | 236.92 g/mol |
| IUPAC Name | 4-nitrobenzenediazonium;tetrafluoroborate |
| Standard InChI | InChI=1S/C6H4N3O2.BF4/c7-8-5-1-3-6(4-2-5)9(10)11;2-1(3,4)5/h1-4H;/q+1;-1 |
| Standard InChI Key | AFULQCYCQAHYIP-UHFFFAOYSA-N |
| SMILES | [B-](F)(F)(F)F.C1=CC(=CC=C1[N+]#N)[N+](=O)[O-] |
| Canonical SMILES | [B-](F)(F)(F)F.C1=CC(=CC=C1[N+]#N)[N+](=O)[O-] |
Introduction
Chemical Structure and Basic Properties
4-Nitrobenzenediazonium tetrafluoroborate (CAS No. 456-27-9) is an aromatic diazonium salt with the molecular formula C₆H₄BF₄N₃O₂ and a molecular weight of 236.92 g/mol . It consists of a nitrobenzene ring with a diazonium group (N₂⁺) at the para position, paired with a tetrafluoroborate (BF₄⁻) counterion. This structure contributes to its stability compared to other diazonium salts while maintaining its chemical reactivity.
Physical and Chemical Characteristics
4-Nitrobenzenediazonium tetrafluoroborate appears as a pale yellow to orange solid at room temperature . Its physical state transitions through thermal decomposition rather than conventional melting, with decomposition occurring between 144-148°C . The compound has several identified synonyms in scientific literature, including Fast Red GG salt, p-Nitrophenyldiazonium fluoborate, and Azoic Diazo No. 37 .
Table 1: Physical and Chemical Properties of 4-Nitrobenzenediazonium Tetrafluoroborate
The compound exhibits moderate solubility characteristics, being almost transparent in water while demonstrating good solubility in polar organic solvents such as acetonitrile and dimethyl sulfoxide . These solubility properties influence its application in various synthetic procedures and analytical methods.
Applications and Uses
The versatility of 4-Nitrobenzenediazonium tetrafluoroborate is evident through its wide range of applications in both research and analytical settings.
Organic Synthesis Applications
4-Nitrobenzenediazonium tetrafluoroborate serves as a standard reagent in organic synthesis reactions . Its diazonium functionality enables various transformations including Sandmeyer reactions, Meerwein arylation, and diazo coupling reactions. The compound's relative stability compared to other diazonium salts makes it particularly useful when extended shelf-life is required for synthetic applications.
Analytical and Biological Applications
In analytical chemistry, the compound finds application in several important procedures:
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Spectrophotometric determination of common aromatic diisocyanates, including toluene-2,4-diyl diisocyanate and 4,4'-methylenebis(phenyl isocyanate)
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Determination of trace phenols in environmental and biological samples
Additionally, the compound has significant utility in biological applications as a dye for enterochromaffin cells, facilitating their visualization in histological examinations . Its use in tissue staining protocols demonstrates its value beyond purely chemical applications.
Stability and Reactivity
One of the most significant characteristics of 4-Nitrobenzenediazonium tetrafluoroborate is its unique stability profile compared to other diazonium salts.
Thermal Stability
Research has specifically compared the thermal stability of 4-Nitrobenzenediazonium tetrafluoroborate with related compounds such as 4-nitrobenzene diazonium triflate and tosylate. Findings from calorimetric studies indicate that 4-nitrobenzene diazonium triflate demonstrates increased storage stability under normal conditions compared to both the tetrafluoroborate and tosylate forms .
Investigations using isothermal flow calorimetry and differential scanning calorimetry (DSC)/thermal gravimetric analysis (TGA) have determined thermal decomposition energies for various diazonium salts including 4-Nitrobenzenediazonium tetrafluoroborate . These studies provide critical information regarding the compound's stability parameters and decomposition kinetics.
Reactive Behavior
The compound demonstrates specific reactivity patterns that have been documented in research:
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It can be explosive when dry, requiring careful handling and storage protocols
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It is incompatible with strong oxidizing agents, moisture, and strong bases
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Under decomposition, it produces carbon monoxide (CO), carbon dioxide (CO2), nitrogen oxides (NOx), oxides of boron, and hydrogen fluoride
A specific study investigating the effects of sodium dodecyl sulfate (SDS) on the reaction between 4-nitrobenzenediazonium ions and beta-cyclodextrin under acidic conditions at 60°C revealed significant mechanistic insights . The secondary -OH groups of beta-cyclodextrin solvate the 4-nitrobenzenediazonium ions when included in the beta-cyclodextrin cavity, forming an unstable transient diazo ether complex . This complex undergoes homolytic fragmentation with a rate constant approximately 1700 times higher than in pure aqueous acid solution, with a half-life of 6 hours at 60°C .
| Agency | Exposure Limit Value |
|---|---|
| ACGIH TLV | TWA: 2.5 mg/m³ |
| NIOSH | IDLH: 250 mg/m³ |
Research Findings on Reaction Mechanisms
Research into the reactivity of 4-Nitrobenzenediazonium tetrafluoroborate has revealed complex mechanistic pathways, particularly regarding its dediazoniation reactions.
Dediazoniation Studies
A significant study published in 2005 investigated the effects of sodium dodecyl sulfate (SDS) on the reaction between 4-nitrobenzenediazonium ions and beta-cyclodextrin under acidic conditions . This research employed multiple analytical techniques including spectrophotometry, chromatography, and conductometry.
Key findings from this research include:
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In the absence of SDS, the reaction proceeds exclusively through a homolytic mechanism, quantitatively producing nitrobenzene
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Addition of SDS significantly affects the reaction kinetics, decreasing the observed rate constant to values similar to those in pure aqueous acid solution
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SDS addition shifts the reaction mechanism from homolytic to heterolytic, resulting in mixtures of 4-nitrophenol and nitrobenzene as dediazoniation products
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The relative yields of these products depend on SDS concentration, with heterolytic mechanisms becoming predominant at high SDS concentrations
These findings provide valuable insights into the reaction behavior of 4-Nitrobenzenediazonium tetrafluoroborate in different chemical environments and the influence of surfactants on its reaction pathways.
Thermal Decomposition Mechanisms
Studies on thermal decomposition have employed density functional theory quantum chemical calculations at the B3LYP/aug-cc-pVDZ level to simulate thermodynamics of decomposition reactions . These simulations focused on substitution of the diazonium group by corresponding nucleophiles.
The theoretical approach successfully predicted decomposition energies for most studied compounds, providing a framework for understanding the energetics of thermal decomposition processes . These findings contribute to our understanding of the fundamental chemical behavior of 4-Nitrobenzenediazonium tetrafluoroborate and related diazonium salts.
Purification Methods
Purification of 4-Nitrobenzenediazonium tetrafluoroborate requires careful protocols due to its potential reactivity and sensitivity to various conditions.
The purified compound should maintain a pale yellow to orange appearance with a decomposition point between 144-148°C, serving as quality indicators for the purification process .
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